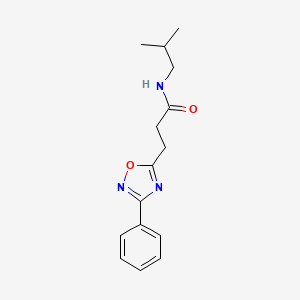
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Overview
Description
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPP is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound that has been extensively studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but studies suggest that it acts by inhibiting the activity of enzymes involved in cell proliferation and angiogenesis. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound has a high binding affinity for metal ions such as copper, zinc, and iron, which makes it a potential candidate for metal ion detection in biological samples. This compound has also been found to inhibit the activity of MMPs and VEGF, thereby reducing cancer cell invasion and angiogenesis. Additionally, this compound has been shown to induce apoptosis, which is a programmed cell death process that is essential for the regulation of cell growth and development.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high binding affinity for metal ions, which makes it a potential candidate for metal ion detection in biological samples. Additionally, this compound has been found to have anti-cancer properties, which makes it a potential candidate for cancer treatment. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which makes it difficult to dissolve in aqueous solutions.
Future Directions
There are several future directions for research on N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide. One potential direction is to investigate its use as a fluorescent probe for detecting metal ions in biological samples. Another potential direction is to study its anti-cancer properties in more detail, with a focus on understanding its mechanism of action and optimizing its efficacy. Additionally, future research could explore the use of this compound as a photosensitizer in photodynamic therapy, with a focus on optimizing its photodynamic properties and reducing its toxicity.
Synthesis Methods
The synthesis of N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of isobutyric anhydride with 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a catalyst. The reaction proceeds through an acylation process, wherein the anhydride reacts with the amine to form an amide bond. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
N-isobutyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has shown promising results in various scientific research applications. It has been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples. This compound has also been investigated for its anti-cancer properties, with studies showing that it inhibits the proliferation of cancer cells. Additionally, this compound has been studied for its use as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that involves the use of light to activate a photosensitizing agent that destroys cancer cells.
properties
IUPAC Name |
N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11(2)10-16-13(19)8-9-14-17-15(18-20-14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGMPXBMFUCPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321121 | |
| Record name | N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
850738-48-6 | |
| Record name | N-(2-methylpropyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



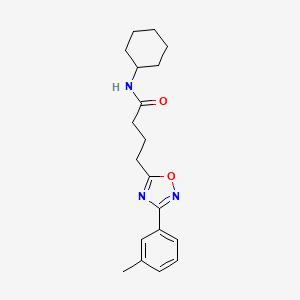
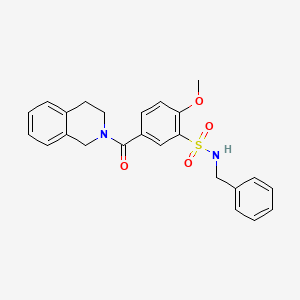
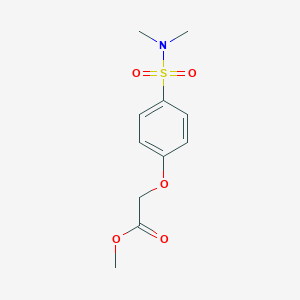



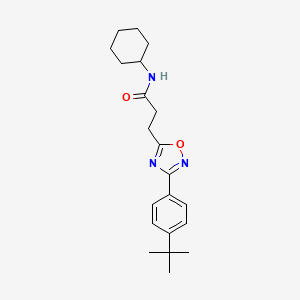
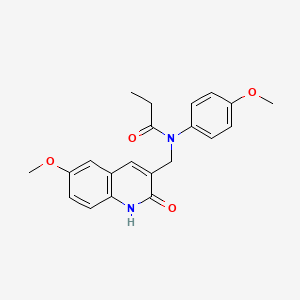
![N-{5-[(4-carbamoylphenyl)sulfamoyl]-2-methoxyphenyl}-2,4-dichlorobenzamide](/img/structure/B7699924.png)
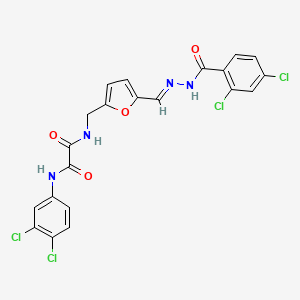

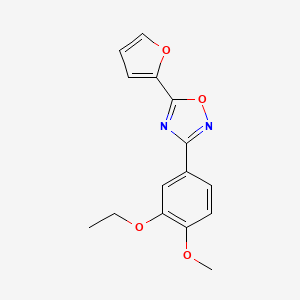
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
